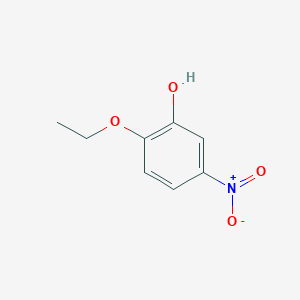

2-Ethoxy-5-nitrophenol

Description

Significance and Context within Nitrophenolic Chemistry Research

Nitrophenols are a class of organic compounds that have long captured the attention of researchers due to their diverse applications and environmental relevance. rsc.org The presence of both a hydroxyl (-OH) and a nitro (-NO2) group on the benzene (B151609) ring gives rise to unique chemical and physical properties. rsc.org The nitro group, being a strong electron-withdrawing group, significantly increases the acidity of the phenolic proton compared to phenol (B47542) itself. doubtnut.com This electronic effect is a cornerstone of nitrophenolic chemistry, influencing reactivity and intermolecular interactions.

The study of nitrophenols extends into environmental science, as they are recognized as atmospheric pollutants. rsc.org Research has shown that isomers of nitrophenols can exhibit different behaviors in the atmosphere, with variations in their partitioning between gas and particle phases. rsc.org While specific studies on the atmospheric behavior of 2-Ethoxy-5-nitrophenol are not abundant, the foundational knowledge gained from studying simpler nitrophenols provides a framework for predicting its environmental fate.

Historical Trajectories and Milestones in Related Phenol Derivative Studies

The journey into understanding compounds like this compound is built upon a rich history of research into phenol and its derivatives. The story begins with the extraction of phenol from coal tar in the early 19th century. basicmedicalkey.comwikipedia.org Its initial application as an antiseptic revolutionized medicine and highlighted the potent biological activity of phenolic compounds. basicmedicalkey.com This discovery spurred the synthesis and screening of a vast number of phenol derivatives in the quest for more effective and less toxic agents. basicmedicalkey.com

Early commercial production of phenol relied on the hydrolysis of benzene derivatives, a method developed in the early 1900s. wikipedia.org The development of the cumene (B47948) process became a major milestone, providing a more efficient route to phenol and its precursor, benzene. peliswan.com This process remains a dominant method in the chemical industry today. stratviewresearch.com

The exploration of phenol's reactivity, particularly its susceptibility to electrophilic aromatic substitution, opened the door to a wide array of derivatives. wikipedia.org Halogenation, sulfonation, and nitration reactions allowed for the introduction of various functional groups onto the phenolic ring, each imparting distinct properties. The study of these reactions and the resulting compounds laid the groundwork for the synthesis and investigation of more complex derivatives like this compound. For instance, the synthesis of nitrophenols through the nitration of phenol is a classic example of electrophilic aromatic substitution.

The historical development of phenol derivatives has been driven by their utility in a wide range of applications, from plastics and resins like Bakelite to pharmaceuticals and dyes. wikipedia.orgpeliswan.com This has created a continuous demand for new derivatives with tailored properties, ensuring that the study of this class of compounds remains an active area of research.

Contemporary Research Challenges and Emerging Opportunities in this compound Investigations

Current research on this compound and related compounds faces several challenges and presents numerous opportunities. One of the primary challenges lies in developing highly selective and efficient synthetic routes. While general methods for the synthesis of nitrophenols are well-established, achieving specific substitution patterns in a controlled manner can be complex. For example, the synthesis of a related compound, 2-ethoxy-4-nitrophenol (B1581399), involves the nitration of o-hydroxyphenylethyl ether. chemicalbook.com Fine-tuning reaction conditions to maximize the yield of the desired isomer while minimizing the formation of byproducts remains a key focus for synthetic chemists.

A significant opportunity lies in the exploration of the biological activities of this compound and its derivatives. While the parent compound's biological profile is not extensively documented in publicly available research, related structures have shown interesting properties. For instance, a study on a derivative of 4-chloro-5-ethoxy-2-nitrophenol explored its potential as an acetylcholinesterase inhibitor for the potential treatment of Alzheimer's disease. mdpi.com This highlights the potential for discovering novel therapeutic agents by modifying the structure of nitrophenols.

Furthermore, the unique electronic and structural features of this compound make it an interesting candidate for materials science applications. Phenol derivatives are precursors to a variety of polymers and advanced materials. peliswan.com Investigating the polymerization of this compound or its use as a building block in more complex molecular architectures could lead to the development of materials with novel optical, electronic, or thermal properties.

The environmental impact of nitrophenolic compounds also presents both a challenge and an opportunity. Research into the biodegradation and remediation of these compounds is crucial for environmental protection. Understanding the metabolic pathways involved in the breakdown of this compound could lead to the development of bioremediation strategies for contaminated sites.

Finally, computational chemistry offers powerful tools to investigate the properties and reactivity of this compound. acs.org Quantum chemical calculations can provide insights into its electronic structure, acidity, and potential reaction mechanisms, guiding experimental work and accelerating the discovery of new applications.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9NO4 | nih.gov |

| Molecular Weight | 183.16 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| InChI | InChI=1S/C8H9NO4/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,10H,2H2,1H3 | nih.gov |

| InChIKey | OLAITAANNRHOLM-UHFFFAOYSA-N | nih.gov |

| SMILES | CCOC1=C(C=C(C=C1)N+[O-])O | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO4 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

2-ethoxy-5-nitrophenol |

InChI |

InChI=1S/C8H9NO4/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,10H,2H2,1H3 |

InChI Key |

OLAITAANNRHOLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Analysis for 2 Ethoxy 5 Nitrophenol

Established Synthetic Routes and Reaction Design

The creation of 2-Ethoxy-5-nitrophenol typically involves a multi-step process starting from simpler aromatic precursors. The key transformations are the introduction of a nitro group (nitration) and an ethoxy group (ethoxylation) onto a phenol (B47542) backbone. The sequence of these steps is critical in directing the final substitution pattern due to the directing effects of the hydroxyl, ethoxy, and nitro functional groups.

Nitration Strategies for Precursor Aromatic Compounds

Aromatic nitration is a fundamental process in organic synthesis for producing nitroaromatic compounds. researchgate.net The direct nitration of the precursor, 2-ethoxyphenol (B1204887), is a common and direct route to obtaining the target molecule. In this electrophilic aromatic substitution reaction, the hydroxyl (-OH) and ethoxy (-OEt) groups are both ortho-, para-directing and activating. This means they direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para relative to themselves. Given that the ethoxy group is at position 2, the primary positions for nitration are 4 and 6. The desired product, this compound, results from substitution at a meta position relative to the hydroxyl and ethoxy groups, which is less electronically favored and suggests a more complex synthetic design may be required or that it is a minor product in direct nitration of 2-ethoxyphenol.

However, nitration of 2-ethoxyphenol has been investigated, with studies showing that specific reagents and conditions can yield nitrated products. arkat-usa.org For instance, the nitration of 2-ethoxyphenol can be achieved using 60% nitric acid in the presence of a catalyst. arkat-usa.org

A more general approach for synthesizing nitrophenols involves treating phenol with dilute nitric acid at room temperature, which typically yields a mixture of ortho- and para-nitrophenols. wikipedia.org To achieve higher yields of a specific isomer and avoid over-nitration, reaction conditions such as temperature, reaction time, and the concentration of nitric acid must be carefully controlled. paspk.orgppaspk.org For example, reacting phenol with 32.5% nitric acid at 20°C for one hour can yield up to 91% nitrophenols. paspk.orgppaspk.org

| Precursor | Nitrating Agent | Conditions | Products | Reference |

| Phenol | Dilute Nitric Acid (32.5%) | 20°C, 1 hour | o-nitrophenol and p-nitrophenol (91% total yield) | paspk.orgppaspk.org |

| 2-Ethoxyphenol | Nitric Acid (60%) | CuCl₂ impregnated Yb-Mo-HKSF catalyst | Mono-nitrated products | arkat-usa.org |

| Phenol | NaNO₃, NaHSO₄·H₂O | Dichloromethane, wet SiO₂, room temp. | Mono-nitrophenols | mdpi.com |

Ethoxylation Approaches in Phenol Functionalization

Ethoxylation involves the introduction of an ethoxy group (-OCH₂CH₃) onto a molecule. In the context of synthesizing this compound, this can be approached in two primary ways: ethoxylating a pre-nitrated phenol or synthesizing the 2-ethoxyphenol precursor first.

The synthesis of the precursor 2-ethoxyphenol is commonly achieved starting from catechol (1,2-dihydroxybenzene). One established method involves the reaction of catechol with diethyl sulfate (B86663) in the presence of sodium hydroxide (B78521) and a solvent like toluene. This process selectively alkylates one of the hydroxyl groups to yield 2-ethoxyphenol with high purity (99.4%) and a good yield (65 gm from 100 gm of catechol). tdcommons.org

Alternatively, a nitrophenol could be ethoxylated. This would involve reacting a suitable nitrophenol with an ethylating agent. The general principle of ethoxylation of phenolic compounds can be carried out by reacting a compound with at least one hydroxyl group with ethylene (B1197577) oxide, often in the presence of a catalyst. google.com

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Synthesis

While electrophilic substitution is common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) is a powerful pathway for synthesis when the aromatic ring is electron-deficient. masterorganicchemistry.com This type of reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a good leaving group (like a halide). wikipedia.orglibretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of an electron-withdrawing nitro group is crucial as it delocalizes and stabilizes this negative charge. libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, resulting in the substituted product. masterorganicchemistry.com

For the synthesis of this compound, a hypothetical SNAr pathway could involve starting with a precursor like 1,2-dichloro-4-nitrobenzene or 1-chloro-2-ethoxy-4-nitrobenzene. For example, reacting 1,2-dichloro-4-nitrobenzene with sodium ethoxide would lead to the substitution of one of the chlorine atoms by the ethoxide nucleophile. The nitro group at the para position to one chlorine and ortho to the other strongly activates the ring for this nucleophilic attack. A subsequent reaction could then convert the remaining chlorine to a hydroxyl group to form the final product.

Optimization of Synthetic Parameters and Green Chemistry Principles

Optimizing synthetic routes involves maximizing product yield and process efficiency while minimizing byproducts and environmental impact. This is achieved through careful selection of catalysts, reagents, and reaction conditions, aligning with the principles of green chemistry. researchgate.net

Catalytic Systems and Reagent Selection for Enhanced Synthesis

The choice of catalyst is pivotal for enhancing the efficiency and selectivity of nitration reactions. Traditional nitration using a mixture of nitric and sulfuric acids is effective but generates significant corrosive waste. crimsonpublishers.com Modern approaches focus on solid acid catalysts and other heterogeneous systems that are often reusable, milder, and more environmentally friendly. researchgate.netmdpi.com

Several catalytic systems have been developed for the nitration of phenols:

Metal Salt Impregnated Catalysts: A study on the nitration of various phenolic compounds, including 2-ethoxyphenol, demonstrated the effectiveness of a CuCl₂ impregnated Yb-Mo-Montmorillonite KSF catalyst. This heterogeneous catalyst can be easily recovered by filtration and reused multiple times without loss of activity. arkat-usa.org

Ferric Nitrate (B79036): In an optimization study for the synthesis of 2-ethoxy-4-nitrophenol (B1581399) (an isomer of the target compound), ferric nitrate was identified as the optimal catalyst for the nitration step, resulting in a yield of 55.48%. researchgate.netscientific.net

Solid Acid Catalysts: Various solid acid catalysts, such as γ-alumina, have been used for the selective nitration of phenol in the liquid phase using dilute nitric acid. crimsonpublishers.com

In-situ Generation of Nitric Acid: A heterogeneous system using sodium nitrate (NaNO₃) with inorganic acidic salts like NaHSO₄·H₂O or Mg(HSO₄)₂ can generate nitric acid in situ. This method, conducted in the presence of wet silica (B1680970) in dichloromethane, allows for the nitration of phenols under mild, room temperature conditions with good yields. mdpi.com

| Catalytic System | Reactants | Advantage | Reference |

| CuCl₂ impregnated Yb-Mo-HKSF | 2-Ethoxyphenol, 60% HNO₃ | Heterogeneous, reusable, effective | arkat-usa.org |

| Ferric Nitrate | 2-Ethoxyphenol | Optimal for nitration, 55.48% yield for isomer | researchgate.netscientific.net |

| γ-alumina | Phenol, 30% HNO₃ | Solid acid catalyst, selective | crimsonpublishers.com |

| NaNO₃ / NaHSO₄·H₂O | Phenol | Mild conditions, minimizes waste | mdpi.com |

Process Efficiency, Yield Maximization, and Byproduct Minimization

Achieving high process efficiency involves optimizing physical parameters to maximize the yield of the desired product while minimizing the formation of unwanted isomers and byproducts. paspk.org Key parameters include temperature, reactant concentration, and reaction time.

Studies on phenol nitration have shown that these parameters have a significant impact on the outcome:

Temperature: Lowering the reaction temperature is generally favorable for increasing the yield of nitrophenols. For instance, when nitrating phenol with 40% nitric acid, decreasing the temperature from 40°C to 20°C increased the yield from 54% to 72%. paspk.org

Nitric Acid Concentration: The concentration of the nitrating agent is critical. Using a more dilute nitric acid solution (e.g., 32.5%) can lead to a very high yield (91%) of mono-nitrophenols with high selectivity, providing a cleaner and more economical synthetic route that avoids costly catalysts and solvents. paspk.orgppaspk.org

Reactant Concentration: The yield of nitrophenols can also be increased by raising the initial concentrations of both the phenol and the nitrite (B80452) ions in the solution. researchgate.net

By carefully controlling these physical parameters, it is possible to develop a synthetic process that is not only high-yielding but also aligns with green chemistry principles by reducing waste and avoiding harsh reagents. paspk.orgppaspk.org

Investigations into the Formation and Characterization of Synthetic Intermediates of this compound Remain Undocumented in Publicly Available Scientific Literature

A thorough review of scientific databases and chemical literature reveals a significant gap in the documented synthesis of this compound, specifically concerning the isolation and characterization of its synthetic intermediates. While methods for the synthesis of the precursor, 2-Ethoxyphenol, and related isomers like 2-Ethoxy-4-nitrophenol are available, detailed investigations into the step-by-step formation and analytical characterization of intermediates leading to this compound are not described.

The synthesis of this compound would logically proceed through two primary stages: the ethylation of a catechol precursor followed by regioselective nitration.

Formation of 2-Ethoxyphenol : The initial step typically involves the Williamson ether synthesis, starting from catechol. In this process, catechol is treated with a base, such as sodium hydroxide, to form a sodium phenoxide intermediate. This is followed by a reaction with an ethylating agent like diethyl sulfate or ethyl halide. The phenoxide ion acts as a nucleophile, attacking the ethylating agent to form 2-Ethoxyphenol. While the sodium phenoxide is a crucial reactive intermediate, it is typically generated in situ and immediately consumed in the subsequent step. Detailed characterization of this transient species is generally not performed or reported in standard synthetic protocols.

Nitration of 2-Ethoxyphenol : The subsequent and most critical step for forming the final product is the electrophilic aromatic substitution, specifically nitration. This reaction involves treating 2-Ethoxyphenol with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. This mixture generates the highly reactive nitronium ion (NO₂⁺), which is the electrophile.

The core of the reaction pathway involves the attack of the electron-rich aromatic ring of 2-Ethoxyphenol on the nitronium ion. This attack forms a short-lived, high-energy carbocation intermediate known as a sigma complex or a Wheland intermediate. This intermediate is resonance-stabilized, with the positive charge delocalized across the aromatic ring. The final step is the deprotonation of this complex by a weak base (like water or the bisulfate ion) to restore aromaticity and yield the nitrated product.

The primary challenge in this synthesis is controlling the regioselectivity. The hydroxyl (-OH) and ethoxy (-OC₂H₅) groups are both ortho-, para-directing activators. Therefore, the nitration of 2-Ethoxyphenol is expected to predominantly yield 2-ethoxy-4-nitrophenol and 2-ethoxy-6-nitrophenol. The formation of this compound, where the nitro group is meta to the hydroxyl group, is electronically disfavored and would likely be a minor product under standard nitrating conditions.

Despite the theoretical understanding of these reaction mechanisms, no specific studies have been found that isolate or provide spectroscopic or crystallographic characterization data for the sigma complex intermediates formed during the nitration of 2-Ethoxyphenol. Such intermediates are, by their nature, highly reactive and transient, making their isolation and characterization exceptionally challenging.

Consequently, a data table detailing the properties of synthetic intermediates for this compound cannot be compiled, as the necessary experimental research findings are not present in the available literature.

Advanced Structural Elucidation and Spectroscopic Investigations of 2 Ethoxy 5 Nitrophenol

High-Resolution Spectroscopic Characterization Techniques

The molecular structure of 2-Ethoxy-5-nitrophenol (C8H9NO4) necessitates a multi-faceted spectroscopic approach for unambiguous characterization. nih.gov High-resolution techniques provide detailed insights into the compound's connectivity, functional groups, electronic transitions, and elemental composition. While specific experimental data for this compound is not extensively available in public literature, the expected spectroscopic features can be inferred from the analysis of closely related analogues such as 2-methoxy-5-nitrophenol (B41512) and other nitrophenol derivatives. nih.gov

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the ethoxy group protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and ethoxy groups. The ethoxy group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic ethyl pattern.

¹³C NMR: The carbon NMR spectrum would reveal eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be spread over a range, with the carbons attached to the oxygen and nitro groups showing significant downfield shifts. The two carbons of the ethoxy group would appear in the upfield region of the spectrum.

Predicted NMR data can be calculated using computational chemistry methods to provide an estimation of the expected chemical shifts. researchgate.netnih.govbohrium.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 110 - 160 |

| -OCH₂CH₃ | ~4.1 (quartet) | ~65 |

| -OCH₂CH₃ | ~1.4 (triplet) | ~15 |

Note: This is a generalized prediction. Actual experimental values may vary based on solvent and other experimental conditions.

Vibrational spectroscopy provides critical information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the ethoxy group would appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are anticipated around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-O stretching vibrations for the ether and phenol (B47542) functionalities would be observed in the 1200-1300 cm⁻¹ region. chemicalbook.comnist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching of the nitro group typically gives a strong Raman signal. Aromatic ring vibrations would also be prominent.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

| Nitro N=O | Asymmetric Stretching | 1500 - 1550 |

| Nitro N=O | Symmetric Stretching | 1300 - 1350 |

| Aromatic C=C | Stretching | 1450 - 1600 |

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region, characteristic of nitrophenol derivatives. nih.gov The presence of the nitro group, a strong chromophore, and the auxochromic hydroxyl and ethoxy groups on the benzene ring would lead to π → π* and n → π* transitions. The position and intensity of these absorption maxima are sensitive to the solvent polarity. msu.edu For nitrophenols, distinct absorption peaks are typically observed, and their positions can be influenced by pH due to the deprotonation of the phenolic hydroxyl group. nih.gov

HRMS is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C8H9NO4), the expected exact mass is 183.0532 g/mol . nih.gov HRMS analysis would confirm this exact mass, thereby verifying the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information. Typical fragmentation for this molecule might involve the loss of the ethoxy group, the nitro group, or other small neutral molecules. libretexts.orglibretexts.orgnist.gov

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

As of the current literature survey, no specific X-ray diffraction data for single crystals of this compound has been reported. Such a study would be invaluable for definitively determining its solid-state conformation, including the planarity of the benzene ring, the orientation of the ethoxy and nitro groups, and the bond lengths and angles. Furthermore, X-ray crystallography would reveal the details of the crystal packing, including any intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl and nitro groups, and π-π stacking between the aromatic rings. Studies on substituted phenols have shown that the nature and position of substituents significantly influence the crystal packing and hydrogen bonding motifs. acs.orgflinders.edu.au

Conformational Analysis and Tautomeric Equilibrium Studies in Solution and Solid States

The ethoxy group in this compound has rotational freedom around the C-O bond, which could lead to different conformers in solution. Computational studies could be employed to predict the relative energies of these conformers.

A key aspect of the chemistry of nitrophenols is the potential for tautomerism. Phenols can exist in equilibrium with their keto tautomers. However, for simple phenols, the equilibrium lies heavily towards the aromatic phenol form due to the stability conferred by aromaticity. wikipedia.org While the presence of the electron-withdrawing nitro group can influence the acidity of the phenolic proton, significant keto-enol tautomerism is not expected to be a dominant feature for this compound under normal conditions. Studies on related compounds could provide further insight into these equilibria. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methoxy-5-nitrophenol |

| 2-ethoxy-4-nitrophenol (B1581399) |

Computational Chemistry and Theoretical Modeling of 2 Ethoxy 5 Nitrophenol

Density Functional Theory (DFT) Applications in Electronic Structure and Geometry Optimization

DFT studies would be instrumental in determining the optimized molecular geometry and electronic structure of 2-Ethoxy-5-nitrophenol. This would involve calculations to find the lowest energy conformation of the molecule, providing theoretical data on bond lengths, bond angles, and dihedral angles.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO would indicate its chemical stability and reactivity. The spatial distribution of these orbitals would highlight the likely sites for electrophilic and nucleophilic attacks.

MEP mapping would visually represent the charge distribution around the this compound molecule. This would allow for the identification of electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into its intermolecular interaction patterns and reactive sites.

NBO analysis would provide a detailed understanding of the electron density distribution, intramolecular charge transfer, and the extent of delocalization of electrons within the molecule. This would shed light on the stability arising from hyperconjugative interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra Simulation

TD-DFT calculations would be employed to predict the electronic absorption spectrum (UV-Vis) of this compound. This would involve calculating the energies of electronic transitions from the ground state to various excited states, which helps in understanding the molecule's response to light.

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

Molecular dynamics simulations could be performed to study the dynamic behavior of this compound. These simulations would reveal the accessible conformations of the molecule and provide insights into its interactions with solvent molecules or other surrounding species.

Prediction of Non-Linear Optical (NLO) Properties and Other Global Reactivity Descriptors

Computational methods would also allow for the prediction of NLO properties, such as the first-order hyperpolarizability, which are important for applications in optoelectronics. Global reactivity descriptors like electronegativity, chemical hardness, and global softness would also be calculated to provide a quantitative measure of the molecule's reactivity and stability.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 2 Ethoxy 5 Nitrophenol

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring and Substituents

The reactivity of the aromatic ring in 2-ethoxy-5-nitrophenol is governed by the interplay of its three substituents: the hydroxyl (-OH) group, the ethoxy (-OCH2CH3) group, and the nitro (-NO2) group. The hydroxyl and ethoxy groups are electron-donating groups (EDG) due to resonance, which activates the benzene (B151609) ring towards electrophilic aromatic substitution. vedantu.combyjus.com They are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. byjus.com Conversely, the nitro group is a strong electron-withdrawing group (EWG) through both resonance and inductive effects, which deactivates the ring towards electrophilic substitution and acts as a meta-director. vedantu.com

In this compound, the positions on the ring are influenced as follows:

Position 1 (-OH): Activated.

Position 2 (-OCH2CH3): Activated.

Position 3: Ortho to the ethoxy group and meta to the hydroxyl and nitro groups. This position is activated by the ethoxy group.

Position 4: Para to the ethoxy group and ortho to the nitro group. This position is strongly activated by the ethoxy group.

Position 5 (-NO2): Deactivated.

Position 6: Ortho to the hydroxyl group and meta to the ethoxy and nitro groups. This position is strongly activated by the hydroxyl group.

Reactivity of Substituents:

Nitro Group: The most significant reaction of the nitro group is its reduction to an amino group (-NH2). This transformation is fundamental in organic synthesis, for example, in the production of dyes and pharmaceuticals. The reduction can be achieved using various reagents, including metals in acidic media (e.g., Fe, Sn, or Zn with HCl) or through catalytic hydrogenation (e.g., using H2 with a Pd, Pt, or Ni catalyst). masterorganicchemistry.comwikipedia.org

Hydroxyl and Ethoxy Groups: The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This increases the electron-donating ability of the oxygen, further activating the ring. The ethoxy group is generally stable but can be cleaved under harsh conditions, such as with strong acids like HI.

Regarding nucleophilic reactivity, the electron-withdrawing nitro group makes the aromatic ring electron-deficient. This can facilitate nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group, should a suitable leaving group be present on the ring. However, in the native this compound, this pathway is less common without prior modification.

Electrochemical Behavior and Oxidation-Reduction Potentials

The electrochemical behavior of this compound is characterized by the redox processes of the phenol (B47542) moiety and the nitro group. The phenolic hydroxyl group can be oxidized, while the aromatic nitro group can be reduced.

Oxidation: The oxidation of phenols proceeds via the formation of a phenoxyl radical. The oxidation potential is highly dependent on the nature and position of the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, whereas electron-withdrawing groups increase it. Studies on various substituted phenols provide insight into the expected behavior of this compound. rsc.org Although specific data for this compound is not readily available, the presence of two electron-donating groups (-OH and -OC2H5) would tend to lower its oxidation potential compared to phenol itself. However, the strong electron-withdrawing nitro group would counteract this effect, leading to a higher oxidation potential than phenol but likely lower than 2,4-dinitrophenol.

R-NO2 + 6H+ + 6e- → R-NH2 + 2H2O

The table below shows the oxidation potentials for related phenolic compounds, which helps in contextualizing the potential electrochemical behavior of this compound.

| Compound | Oxidation Potential (V vs. Ag/AgCl) |

| Phenol | 0.66 |

| 2-Methylphenol | 0.60 |

| 4-Methylphenol | 0.56 |

| 2-Methoxyphenol | 0.57 |

| 4-Methoxyphenol | 0.47 |

| 2-Nitrophenol (B165410) | 0.86 |

| 4-Nitrophenol (B140041) | 0.93 |

| 2,4-Dinitrophenol | 1.05 |

| Data is illustrative and sourced from studies on substituted phenols. rsc.org |

Photochemical Transformations and Photo-Degradation Mechanisms

Nitrophenols are known to undergo photochemical transformations upon absorption of UV radiation. The photodegradation of this compound is expected to follow pathways similar to other nitrophenols, which have been studied in the context of environmental remediation. researchgate.netfrontiersin.org

The process is typically initiated by the absorption of a photon, leading to an excited state of the molecule. The subsequent degradation can proceed through several mechanisms, often involving reactive oxygen species (ROS) like hydroxyl radicals (•OH) when conducted in the presence of a photocatalyst like titanium dioxide (TiO2). researchgate.net

The primary steps in the photo-degradation pathway likely include:

Hydroxylation of the Aromatic Ring: The attack of hydroxyl radicals on the benzene ring leads to the formation of dihydroxy derivatives. The positions of hydroxylation are influenced by the existing substituents. researchgate.net

Ring Opening: Following hydroxylation, the aromatic ring can be cleaved, leading to the formation of aliphatic intermediates.

Transformation of the Nitro Group: The nitro group can be substituted by a hydroxyl group (ipso-substitution) or reduced. During the degradation of nitrophenols, the formation of nitrite (B80452) (NO2-) and subsequently nitrate (B79036) (NO3-) ions in the solution has been observed. researchgate.net

Mineralization: The aliphatic intermediates are further oxidized, eventually leading to the complete mineralization of the compound into carbon dioxide (CO2), water (H2O), and inorganic ions. researchgate.net

The absorption cross-sections for nitrophenols are significant in the near-UV region (around 340-360 nm), which means they can absorb sunlight and undergo direct photolysis, contributing to atmospheric chemistry. acs.org The efficiency of photodegradation is quantified by the quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. While the specific quantum yield for this compound is not documented, studies on related compounds like p-nitroanisole (PNA) show wavelength-dependent quantum yields. rsc.orgrsc.org

Potential Photo-Degradation Products of this compound

| Intermediate Type | Example Compounds |

|---|---|

| Hydroxylated Derivatives | Dihydroxynitrobenzene isomers |

| Ring-Opened Products | Short-chain organic acids |

| Nitrogen-containing Ions | Nitrite (NO2-), Nitrate (NO3-), Ammonium (NH4+) |

Based on degradation pathways of other nitrophenols. researchgate.net

Hydrolytic and Solvolytic Reaction Mechanisms

Hydrolysis and solvolysis reactions of this compound would primarily involve the cleavage of the ether linkage. Aryl ethers are generally quite stable and resistant to hydrolysis. Cleavage typically requires harsh conditions, such as refluxing with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) in a reaction known as the Zeisel ether cleavage.

The mechanism in acidic conditions involves the protonation of the ether oxygen, making it a better leaving group. A nucleophile (e.g., I- or Br-) then attacks the ethyl group in an SN2 reaction, yielding 5-nitrocatechol (1,2-dihydroxy-4-nitrobenzene) and ethyl iodide.

Studies on the hydrolysis of related compounds, such as 4-nitrophenyl derivatives, show that the reaction mechanism is highly dependent on pH. nih.govchemrxiv.org For instance, the hydrolysis of 4-nitrophenyl β-D-glucoside demonstrates different pathways under acidic, neutral, and basic conditions, including specific acid-catalyzed unimolecular cleavage and bimolecular base-promoted substitution. chemrxiv.org While this involves a glycosidic bond rather than a simple ether, it highlights the potential for complex pH-dependent hydrolytic behavior in substituted nitrophenyl compounds.

The solvolysis of nitro-substituted aromatic compounds has also been investigated. For instance, the solvolysis of 5-chloro-2-methyl-2-nitrocyclohexa-3,5-dienyl acetate (B1210297) in aqueous sulfuric acid proceeds through competing pathways, including acid-catalyzed elimination and ester solvolyses (AAC2 and AAL1 mechanisms). rsc.org Although the structure is different, these studies provide mechanistic frameworks that could be relevant to the behavior of this compound under strong acidic solvolytic conditions. The presence of the electron-withdrawing nitro group can influence the stability of intermediates and affect reaction rates. cdnsciencepub.com

Complexation Chemistry and Ligand Interaction Studies

The this compound molecule possesses potential donor atoms—specifically the oxygen atoms of the hydroxyl and ethoxy groups—that can coordinate with metal ions to form complexes. The phenolic oxygen, upon deprotonation, becomes a strong binding site.

Research on Schiff bases derived from structurally similar compounds provides significant insight into the complexation behavior. For example, a Schiff base synthesized from 3-ethoxysalicylaldehyde (B1293910) (which has the same hydroxyl and ethoxy arrangement) and 3-nitroaniline (B104315) has been used to create binuclear complexes with Cobalt(II) and Copper(II). researchgate.net In these complexes, the phenolic oxygen and the imine nitrogen act as coordination sites. This suggests that this compound, particularly after deprotonation of the hydroxyl group, can act as a bidentate or monodentate ligand.

The coordination can occur through:

The Phenolic Oxygen: After deprotonation, the resulting phenoxide is a potent coordinating agent.

The Ethoxy Oxygen: The oxygen of the ethoxy group can also act as a Lewis base, though it is a weaker donor than the phenoxide oxygen.

The nitro group generally does not participate directly in coordination with common transition metals, but its strong electron-withdrawing nature influences the electronic properties of the ligand and, consequently, the stability and properties of the resulting metal complex. Metal complexes involving ligands with nitrophenyl moieties have been extensively studied, showing a wide range of applications in catalysis and medicinal chemistry. nih.gov The formation of stable complexes with various transition metals is a common feature of ligands containing thiazole, azo, and nitrophenol groups. researchgate.net

Potential Coordination Modes of 2-Ethoxy-5-nitrophenolate

| Coordination Mode | Metal Ion (M) Interaction |

|---|---|

| Monodentate | Coordination through the deprotonated phenolic oxygen. |

| Bidentate (Chelating) | Coordination through both the phenolic and ethoxy oxygens, forming a chelate ring. |

These are predicted modes based on the structure and related literature. researchgate.netresearchgate.net

Derivatives and Analogues of 2 Ethoxy 5 Nitrophenol: Synthesis and Academic Applications

Synthesis of Functionalized 2-Ethoxy-5-nitrophenol Derivatives

The chemical architecture of this compound allows for functionalization at three primary sites: the phenolic hydroxyl group, the aromatic nitro group, and the benzene (B151609) ring itself through electrophilic substitution.

Reactions of the Nitro Group: The most common transformation of the nitro group is its reduction to an amine. This reaction is a critical step as it yields 5-amino-2-ethoxyphenol (B14144844), a key intermediate for a wide array of subsequent derivatizations, including the synthesis of dyes and heterocyclic systems. google.com Catalytic hydrogenation using reagents like H₂ over Palladium (Pd), Platinum (Pt), or Nickel (Ni), or chemical reduction using agents like tin (Sn) or iron (Fe) in acidic media, are standard methods to achieve this transformation.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated. O-alkylation, for instance, can be achieved using alkyl halides in the presence of a base to form the corresponding ether, a process known as the Williamson ether synthesis. learncbse.in Acylation with acyl chlorides or anhydrides yields ester derivatives. A patent for the O-alkylation of various phenolic compounds outlines the general conditions applicable to nitrophenol derivatives. google.com

Electrophilic Aromatic Substitution: The phenol (B47542) ring is activated towards electrophilic aromatic substitution by the hydroxyl and ethoxy groups, which are ortho, para-directing. byjus.combyjus.com Conversely, the nitro group is a strong deactivating, meta-directing group. The interplay of these groups dictates the position of any new substituent. Given the positions of the existing groups (ethoxy at C1, hydroxyl at C2, nitro at C5), the most likely positions for further substitution (e.g., halogenation, sulfonation, or Friedel-Crafts reactions) are C4 and C6, which are ortho/para to the activating groups and not sterically hindered. byjus.com

| Reaction Type | Reagents & Conditions | Functional Group Targeted | Resulting Derivative | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | H₂/Pd/C, or Sn/HCl, or Fe/HCl | -NO₂ | 5-Amino-2-ethoxyphenol | google.com |

| O-Alkylation (Williamson Ether Synthesis) | R-X (Alkyl Halide), Base (e.g., NaH, K₂CO₃) | Phenolic -OH | 2-Ethoxy-1-(alkoxy)-5-nitrobenzene | learncbse.ingoogle.com |

| O-Acylation | RCOCl or (RCO)₂O, Base (e.g., Pyridine) | Phenolic -OH | 2-Ethoxy-5-nitrophenyl acetate (B1210297) (or other ester) | wikipedia.org |

| Halogenation | Br₂ in a non-polar solvent (e.g., CS₂) | Aromatic Ring (C-H) | Bromo-2-ethoxy-5-nitrophenol | byjus.comscribd.com |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Aromatic Ring (C-H) | 2-Ethoxy-dinitrophenol derivative | byjus.com |

Structure-Reactivity Relationship Studies in Analogous Compounds

This electronic push-pull system influences several key properties:

Acidity: The presence of the electron-withdrawing nitro group significantly increases the acidity (lowers the pKa) of the phenolic proton compared to unsubstituted phenol. Studies on nitrophenol isomers show that a nitro group para to the hydroxyl group (as in 4-nitrophenol) effectively stabilizes the resulting phenoxide ion through resonance, making it a stronger acid than phenol. learncbse.inbyjus.com Conversely, electron-donating groups like methoxy (B1213986) (analogous to ethoxy) decrease acidity. Therefore, the acidity of this compound is a balance between the acid-strengthening effect of the nitro group and the acid-weakening effect of the ethoxy group.

| Compound | pKa Value (in water, approx.) | Effect of Substituent | Reference |

|---|---|---|---|

| Phenol | 9.95 | Baseline | wikipedia.org |

| 4-Nitrophenol (B140041) | 7.15 | Acid-strengthening (-R, -I) | wikipedia.org |

| 4-Methoxyphenol | 10.20 | Acid-weakening (+R) | learncbse.in |

Role as a Key Building Block for Complex Organic Scaffolds and Heterocyclic Systems

The true synthetic utility of this compound is realized when it serves as a precursor for more elaborate molecular structures, particularly heterocyclic compounds. The key transformation is the reduction of the nitro group to an amine, yielding 5-amino-2-ethoxyphenol. This product is an o-aminophenol derivative, a class of compounds renowned for its role in the synthesis of nitrogen- and oxygen-containing heterocycles.

One of the most significant applications is in the synthesis of phenoxazines . o-Aminophenols undergo oxidative cyclization, either alone or by condensation with another aminophenol or a quinone, to form the phenoxazine (B87303) core. researchgate.netrsc.orgphyschemres.org This tricyclic system is the backbone of many dyes, fluorescent markers, and pharmacologically active molecules. For example, 2-amino-5-nitrophenol (B90527) is used to synthesize 2-amino-8-nitrophenoxazin-3-one through oxidative condensation with 2-aminophenol. mdpi.com The amino derivative of this compound would be expected to undergo similar reactions.

Furthermore, o-aminophenols can react with various difunctional reagents to build other heterocyclic rings. Reaction with 1,2-difluoro-4,5-dinitrobenzene, for example, is a known route to produce functionalized dinitrophenoxazines. nih.gov Additionally, 2-amino-5-nitrophenol itself is a reactant for preparing 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, which have been investigated as anticonvulsant agents. sigmaaldrich.com

| Precursor Class | Reaction Type | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| o-Aminophenols | Oxidative Dimerization/Condensation | Oxidizing Agent (e.g., NaIO₃, Cu(II) catalyst) | Phenoxazinone | rsc.orgphyschemres.orgmdpi.com |

| o-Aminophenols | Nucleophilic Aromatic Substitution/Cyclization | Activated Dihaloarenes (e.g., 1,2-difluoro-4,5-dinitrobenzene) | Substituted Phenoxazine | nih.gov |

| o-Aminophenols | Condensation/Cyclization | α-Halo Ketones/Esters | Benzoxazine/Benzoxazinone | sigmaaldrich.com |

Application as a Precursor in Advanced Materials Chemistry

The reactivity of this compound and its derivatives makes them valuable precursors in the field of materials science, from polymers to functional dyes.

Nitrophenols can be incorporated into polymer structures to impart specific functionalities. While not typically used as primary monomers for polymerization, they can be grafted onto existing polymer backbones. For instance, nitrophenol derivatives have been attached to polyisobutylene (B167198) to create functionalized polymers. Such materials can be used in studies of microheterogeneous solvent systems.

Additionally, the broader class of nitrophenols is relevant in polymer science in other contexts. Amphiphilic hyperbranched polymers have been synthesized and used as fluorescent probes for the sensitive detection of 4-nitrophenol, highlighting the interaction between these small molecules and complex polymer architectures. acs.org Polymer-supported catalysts are also used for the reduction of nitrophenols, indicating a role for these compounds as benchmark substrates in materials-based catalysis.

Historically and currently, a primary application of nitrophenol derivatives is in the synthesis of dyes. The amino derivative, 5-amino-2-ethoxyphenol, is an excellent precursor for azo dyes . The synthesis involves a two-step process:

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as another phenol, a naphthol, or an aniline (B41778) derivative. This electrophilic aromatic substitution reaction forms the characteristic -N=N- azo linkage, which is a powerful chromophore.

The amino derivative, 5-amino-2-ethoxyphenol, readily participates in condensation reactions with aldehydes and ketones to form Schiff bases (also known as imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond.

Schiff bases are highly versatile ligands in coordination chemistry. The presence of the hydroxyl group ortho to the original amine position in 5-amino-2-ethoxyphenol allows the resulting Schiff base to act as a bidentate or tridentate ligand, capable of forming stable complexes with a wide range of metal ions. These metal complexes have applications in catalysis, materials science, and as antimicrobial or anticancer agents. The synthesis of Schiff base metal complexes from substituted aminophenols is a well-established area of research.

Information regarding the environmental chemistry and degradation of this compound is not available in the public domain.

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available data concerning the environmental chemistry and degradation pathways of the specific compound this compound. While extensive research exists for the broader class of nitrophenolic compounds, such as 2-nitrophenol (B165410) and 4-nitrophenol, these findings cannot be accurately extrapolated to describe the specific environmental behavior of this compound.

The provided outline requests detailed information on environmental occurrence, distribution, and various degradation mechanisms. However, without specific studies on this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested structure and content requirements.

General information on the environmental chemistry of nitrophenols indicates that they are primarily of anthropogenic origin, entering the environment through industrial manufacturing and processing, as well as from vehicle exhaust. cdc.govcdc.gov Their fate in the environment is governed by processes such as photolysis and biodegradation. cdc.gov However, the rates and products of these degradation pathways are highly dependent on the specific molecular structure of the compound, including the nature and position of substituent groups on the phenol ring. The presence of an ethoxy group at the 2-position and a nitro group at the 5-position on the phenol ring of this compound would uniquely influence its chemical and physical properties, and consequently its environmental behavior, compared to other nitrophenols.

Due to the absence of specific research on this compound, providing detailed information on the following sections of the requested outline is not feasible:

Environmental Chemistry and Degradation Studies of Nitrophenolic Compounds General Relevance

Biotic Environmental Degradation Mechanisms and Microbial Transformations

Anaerobic Biodegradation Pathways and Biotransformation

To fulfill the user's request, dedicated environmental fate and degradation studies on 2-Ethoxy-5-nitrophenol would be required.

Enzymatic Biotransformation Processes (e.g., Monooxygenases, Reductases)

The biological degradation of nitrophenolic compounds, which are noted environmental pollutants, is predominantly carried out by microorganisms that utilize specific enzymatic pathways. rsc.orgslideshare.net While specific degradation studies on this compound are not extensively documented, the enzymatic processes involved in the biotransformation of related nitrophenols provide a clear framework for its likely environmental fate. Key enzymes in these pathways include monooxygenases and reductases. rsc.org

Monooxygenases

Monooxygenases are crucial in the initial stages of aerobic degradation of nitrophenols. These enzymes catalyze the insertion of one atom of molecular oxygen into the aromatic ring, which can lead to hydroxylation and often the subsequent removal of the nitro group as nitrite (B80452). ethz.ch This step is critical as it destabilizes the aromatic ring, making it more susceptible to cleavage in subsequent metabolic steps.

There are two main types of bacterial monooxygenases that act on nitrophenols:

Single-Component Monooxygenases: These enzymes, often flavoproteins, catalyze the conversion of p-nitrophenol (PNP) to p-benzoquinone. For example, a 4-nitrophenol (B140041) 4-monooxygenase purified from Pseudomonas sp. strain WBC-3 is a single-component FAD monooxygenase that uses NADPH to convert PNP to p-benzoquinone.

Two-Component Monooxygenases: These systems consist of two separate proteins, typically a reductase and an oxygenase. The reductase component transfers electrons from NAD(P)H to the oxygenase, which then catalyzes the hydroxylation of the substrate. asm.orgnih.gov A well-studied example is the two-component PNP monooxygenase from Bacillus sphaericus JS905, which sequentially hydroxylates PNP to 4-nitrocatechol (B145892) and then oxidizes it to 1,2,4-trihydroxybenzene, releasing the nitro group as nitrite. asm.orgnih.govasm.orgasm.org Similarly, a two-component system from Rhodococcus sp. 21391 demonstrates broad substrate specificity, oxidizing various nitrophenols and halogenated phenols. nih.gov

The degradation pathways initiated by monooxygenases vary depending on the bacterial strain and the specific enzyme's regioselectivity. In Gram-negative bacteria, PNP degradation often proceeds through a hydroquinone (B1673460) pathway, while in Gram-positive bacteria, a 1,2,4-benzenetriol (B23740) pathway is common. nih.govnih.gov

Reductases

Under anaerobic or microaerophilic conditions, the primary enzymatic attack on the nitroaromatic ring is reductive. slideshare.net Nitroreductases are NAD(P)H-dependent flavoenzymes that catalyze the reduction of the electron-withdrawing nitro group. oup.comnih.govoup.com This process is critical because the presence of multiple nitro groups makes the aromatic ring resistant to oxidative attack by oxygenases. rsc.orgoup.com

Bacterial nitroreductases are broadly classified into two types based on their sensitivity to oxygen:

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the reduction of the nitro group by adding a pair of electrons, proceeding through nitroso and hydroxylamino intermediates to form the corresponding amino derivative. oup.com

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes reduce the nitro group via a single-electron transfer, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) anions. oup.com

The reduction of the nitro group to an amino group decreases the toxicity of the compound and is a key initial step in the complete mineralization pathway under anaerobic conditions. slideshare.net For instance, the degradation of 3-nitrophenol (B1666305) by Ralstonia eutropha JMP 134 begins with the reduction of the nitro group to form 3-hydroxyaminophenol. ethz.ch

Table 1: Examples of Enzymes Involved in the Biotransformation of Related Nitrophenols

| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|

| 4-Nitrophenol 4-monooxygenase | Pseudomonas sp. WBC-3 | p-Nitrophenol, 4-Nitrocatechol | p-Benzoquinone, 1,2,4-Benzenetriol | |

| 2-Nitrophenol (B165410) 2-monooxygenase | Alcaligenes sp. NyZ215 | 2-Nitrophenol | Catechol | ethz.ch |

| Two-Component p-Nitrophenol Monooxygenase | Bacillus sphaericus JS905 | p-Nitrophenol, 4-Nitrocatechol | 4-Nitrocatechol, 1,2,4-Trihydroxybenzene | asm.orgnih.gov |

| Two-Component p-Nitrophenol Monooxygenase (RsNcpAB) | Rhodococcus sp. 21391 | p-Nitrophenol, 2-chloro-4-nitrophenol, Halogenated phenols | p-Nitrocatechol, other oxidized products | nih.gov |

| Xenobiotic Reductase B (XenB) | Pseudomonas putida | 2,4,6-Trinitrotoluene (TNT), 1,3,5-Trinitrobenzene (TNB) | Reduced derivatives | mdpi.com |

| Nitroreductase | Enterobacter cloacae | 2,4,6-Trinitrotoluene (TNT) | Aminodinitrotoluenes, Dihydroxylamino derivative | rsc.org |

Environmental Fate and Transport Modeling of Related Nitrophenols

Environmental fate and transport models are essential tools for predicting the distribution, concentration, and persistence of chemical pollutants in the environment. rsc.org These mathematical models integrate a chemical's physical-chemical properties with environmental parameters to simulate its movement and transformation across different compartments, including air, water, soil, and sediment. cdc.gov For nitrophenolic compounds, such models help to understand their environmental behavior and potential for exposure.

Modeling the fate of nitrophenols requires consideration of several key processes:

Atmospheric Transport and Transformation: Nitrophenols can be released into the atmosphere from sources like vehicle exhaust and biomass burning. cdc.gov Once in the atmosphere, their fate is governed by gas-phase reactions (e.g., with hydroxyl or nitrate (B79036) radicals), photolysis, and partitioning between the gas and aerosol/aqueous phases. noaa.gov Multiphase models, such as zero-dimension box models, have been used to quantify the relative importance of different atmospheric formation and degradation pathways for 2- and 4-nitrophenol. copernicus.orgcopernicus.org These models show that liquid-phase reactions within cloud or fog droplets can be a significant pathway for nitrophenol production, even if the majority of the compound ultimately resides in the gas phase. copernicus.org

Deposition: Nitrophenols are removed from the atmosphere via dry and wet deposition. Due to their water solubility, wet deposition in rain and fog is an important process, leading to their introduction into terrestrial and aquatic ecosystems. cdc.gov

Behavior in Water and Soil: In aquatic systems, the fate of nitrophenols is influenced by photolysis and biodegradation. cdc.gov In soil, biodegradation is often the most significant degradation process. The persistence of these compounds, often expressed as a half-life, varies greatly depending on environmental conditions such as temperature, pH, oxygen levels, and the presence of adapted microbial populations. cdc.gov For example, the half-life of 4-nitrophenol in topsoil can be as short as one to three days under aerobic conditions but extends to around 14 days under anaerobic conditions. cdc.gov

Partitioning: The distribution of nitrophenols between environmental compartments is predicted using partition coefficients. Key parameters include the Henry's Law constant (air-water partitioning), the soil organic carbon-water (B12546825) partition coefficient (Koc), and the octanol-water partition coefficient (Kow). A non-steady-state equilibrium model predicted that 4-nitrophenol would predominantly partition into water (94.6%) and sediment (4.44%), with very small fractions remaining in the air, soil, or biota. cdc.gov

A variety of models, from simple screening-level models to complex, linked multi-compartment systems (e.g., combining air dispersion models like AERMOD with groundwater models like MODFLOW), can be employed depending on the specific assessment goals. epa.gov These models rely on accurate input parameters, which are derived from laboratory studies and field observations.

Table 2: Key Environmental Fate and Transport Parameters for Related Nitrophenols

| Parameter | 2-Nitrophenol | 4-Nitrophenol | Significance in Modeling | Reference(s) |

|---|---|---|---|---|

| Atmospheric Half-Life | 3–18 days (general estimate for nitrophenols) | 3–18 days (general estimate for nitrophenols) | Determines atmospheric persistence and potential for long-range transport. Governed by photolysis and reaction with oxidants. | cdc.gov |

| Water Solubility | 2,100 mg/L | 16,000 mg/L | Influences partitioning into the aqueous phase, wet deposition rates, and bioavailability in water and soil. | cdc.gov |

| Vapor Pressure | 1.5 x 10⁻¹ mmHg | 1.0 x 10⁻⁴ mmHg | Affects volatilization from soil and water surfaces into the atmosphere. | cdc.gov |

| Log Kow | 1.79 | 1.91 | Indicates potential for bioaccumulation in organisms and partitioning to organic matter in soil and sediment. | cdc.gov |

| Henry's Law Constant | 1.23 x 10⁻⁶ atm·m³/mol | 1.41 x 10⁻⁸ atm·m³/mol | Describes the partitioning between air and water, influencing volatilization from water bodies. | cdc.gov |

| Biodegradation Half-Life (Aerobic Soil) | ~12 days (topsoil) | 1-3 days (topsoil) | A critical parameter for determining persistence in soil and the potential for groundwater contamination. | cdc.gov |

Analytical Methodologies for Detection, Identification, and Quantification of 2 Ethoxy 5 Nitrophenol

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation of isomeric and closely related chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools for the analysis of nitrophenols.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of nitrophenol isomers due to its high resolution and sensitivity. tandfonline.com A common approach involves reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net For the analysis of compounds like 2-Ethoxy-5-nitrophenol, a C18 column is frequently employed. researchgate.net

The separation of nitrophenol isomers can be achieved isocratically, using a constant mobile phase composition, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and a buffer solution. tandfonline.comchromatographyonline.com The pH of the mobile phase can be adjusted to optimize the separation of phenolic compounds. chromatographyonline.com Detection is typically performed using a UV-Vis or a photodiode array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification. tandfonline.comresearchgate.net For trace analysis in complex samples like environmental water, a preconcentration step using solid-phase extraction (SPE) is often required to enhance the method's sensitivity and remove interfering substances. chromatographyonline.com

Table 1: Illustrative HPLC Conditions for Nitrophenol Isomer Analysis

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., Chromolith RP-18e) chromatographyonline.com |

| Mobile Phase | Acetonitrile/Acetate (B1210297) Buffer (pH 5.0) (20:80, v/v) chromatographyonline.com |

| Flow Rate | 3.0 mL/min chromatographyonline.com |

| Detection | UV/Diode Array Detector tandfonline.com |

| Wavelength | 210 nm (for 2-NP and 3-NP), 317 nm (for 4-NP) tandfonline.com |

Gas Chromatography (GC) is another powerful technique for the analysis of phenols, particularly when coupled with a mass spectrometer (GC-MS). nih.gov However, the direct analysis of underivatized nitrophenols by GC can be challenging due to their polarity and potential for interaction with the GC system, which can lead to poor peak shape and reduced sensitivity. nih.govresearchgate.net

To overcome these issues, a derivatization step is often employed to convert the polar phenolic hydroxyl group into a less polar, more volatile ether or ester. epa.gov Common derivatizing agents for phenols include diazomethane (B1218177) or trimethylsilyldiazomethane, which methylate the hydroxyl group. nih.govresearchgate.net This process significantly improves chromatographic performance, resulting in sharper peaks and much lower detection limits. nih.gov The derivatized analytes are then separated on a capillary column and can be detected with high sensitivity and specificity using a flame ionization detector (FID) or, more commonly, a mass spectrometer (MS). epa.gov

Voltammetric and Electrochemical Sensing Strategies

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic techniques for the determination of electroactive compounds like nitrophenols. bohrium.com These methods are based on measuring the current response of an analyte to an applied potential.

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique used for the quantification of nitrophenols. informahealthcare.comelectrochemsci.org The method involves applying a series of regular voltage pulses superimposed on a linear potential sweep. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This approach enhances the signal-to-background ratio compared to other voltammetric techniques. electrochemsci.org

The determination of nitrophenols using DPV often involves the electrochemical reduction of the nitro group or the oxidation of the hydroxyl group at a working electrode, such as a glassy carbon electrode (GCE) or a carbon film composite electrode (CFCE). bohrium.comelectrochemsci.org The pH of the supporting electrolyte, often a Britton-Robinson or phosphate (B84403) buffer, significantly influences the peak potential and current, requiring careful optimization. bohrium.comelectrochemsci.org For instance, studies on 2-nitrophenol (B165410) have been performed in Britton-Robinson buffer at a pH of 6.0 to achieve optimal peak development. bohrium.com

Table 2: Typical DPV Parameters for Nitrophenol Determination

| Parameter | Condition |

| Working Electrode | Glassy Carbon Electrode (GCE) electrochemsci.org |

| Reference Electrode | Ag/AgCl iapchem.org |

| Counter Electrode | Platinum Wire iapchem.org |

| Supporting Electrolyte | Britton-Robinson (BR) Buffer bohrium.com |

| pH | 2.0 - 6.0 (Optimized for specific analyte) bohrium.comelectrochemsci.org |

| Potential Range | e.g., -0.2 to +0.6 V iapchem.org |

| Modulation Amplitude | e.g., 0.025 V iapchem.org |

Adsorptive Stripping Voltammetry (AdSV) is an extremely sensitive electrochemical technique that can be used for the determination of trace concentrations of organic compounds. nih.gov The method involves a two-step process: first, the analyte is preconcentrated by adsorption onto the surface of the working electrode at a specific potential for a set period. nih.gov This accumulation step significantly enhances the amount of analyte available for the subsequent electrochemical reaction. The second step is the stripping step, where the potential is scanned, causing the adsorbed analyte to be reduced or oxidized, generating a current signal that is proportional to its concentration. nih.gov

This technique is particularly effective for analytes that have a natural tendency to adsorb on electrode surfaces. nih.gov The sensitivity can be dramatically increased compared to direct voltammetric methods, allowing for detection at very low levels. nih.gov Key experimental parameters that require optimization include the choice of working electrode, the composition and pH of the supporting electrolyte, the accumulation potential, and the accumulation time. nih.gov

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of a compound like this compound. ijcce.ac.ir In a CV experiment, the potential of a working electrode is scanned linearly from an initial potential to a final potential and then back again, while the resulting current is measured. rasayanjournal.co.in The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the electrochemical processes occurring. ijcce.ac.ir

CV is used to determine the oxidation and reduction potentials of a species and to assess the reversibility of the electron transfer reactions. rasayanjournal.co.in For nitrophenols, CV can reveal the potential at which the nitro group is reduced and the hydroxyl group is oxidized. ijcce.ac.irnih.gov This information is crucial for developing quantitative analytical methods like DPV or AdSV, as it helps in selecting the appropriate potential ranges and understanding the underlying electrochemical mechanism. researchgate.net Studies on nitrophenol isomers have shown that both the electrode material (e.g., glassy carbon, platinum) and the pH of the solution have a significant impact on the redox behavior. ijcce.ac.ir

Spectrophotometric and Spectroscopic Methods for Quantification

The quantification of nitrophenolic compounds, including this compound, can be effectively achieved through various spectrophotometric and spectroscopic techniques. These methods rely on the interaction of the molecule with electromagnetic radiation, primarily in the ultraviolet-visible (UV-Vis) and fluorescence regions of the spectrum.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of aromatic nitro compounds. Nitrophenols exhibit strong absorption in the UV region (200-400 nm) due to the electronic transitions within the molecule. The presence of the nitro group (-NO2) and the hydroxyl group (-OH) on the benzene (B151609) ring influences the absorption spectrum. researchgate.netrsc.org

The position and intensity of the absorption maxima (λmax) are sensitive to the pH of the solution. In acidic or neutral solutions, the compound exists in its protonated (phenolic) form. In an alkaline medium, the hydroxyl group deprotonates to form the phenolate (B1203915) ion, which results in a bathochromic (red) shift to a longer wavelength. This pH-dependent spectral shift is a characteristic feature of nitrophenols and is crucial for their quantification. nih.govresearchgate.net For instance, studies on 4-nitrophenol (B140041) show a shift in λmax from around 317-320 nm in acidic/neutral conditions to approximately 400 nm in alkaline conditions, corresponding to the formation of the 4-nitrophenolate (B89219) ion. researchgate.netnih.govscienceopen.com Similar behavior would be expected for this compound, where the equilibrium between the phenol (B47542) and phenolate forms dictates the absorption characteristics.

Quantitative analysis is performed by measuring the absorbance at the λmax and applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Interactive Data Table: UV-Vis Absorption Maxima for Representative Nitrophenols

This table summarizes the typical absorption wavelengths for different nitrophenol isomers under acidic and basic conditions. The specific values for this compound would require experimental determination.

| Compound | Condition | λmax (nm) | Reference |

| 2-Nitrophenol | Acidic (in water) | ~272, ~350 | nih.gov |

| 4-Nitrophenol | Acidic/Neutral | ~317-320 | researchgate.netnih.gov |

| 4-Nitrophenol | Basic (phenolate form) | ~400 | researchgate.netnih.gov |

| 2,4-Dinitrophenol | Acidic (in water) | ~260, ~360 | rsc.org |

Fluorescence Spectroscopy

Fluorescence spectroscopy is another powerful technique known for its high sensitivity and selectivity. While many nitrophenols are themselves weakly fluorescent or non-fluorescent, their presence can be detected indirectly through fluorescence quenching mechanisms. nih.gov This involves using a fluorescent probe whose emission is quenched upon interaction with the nitrophenol analyte. The decrease in fluorescence intensity is proportional to the concentration of the quencher (the nitrophenol). nih.govmdpi.com

For example, a detection method for p-nitrophenol has been developed based on the fluorescence quenching of Coumarin derivatives. nih.gov Similarly, silicon nanoparticles have been used as fluorescent indicators where 4-nitrophenol efficiently quenches their fluorescence through an inner filter effect (IFE). rsc.org This approach allows for rapid and sensitive detection. rsc.org The development of a fluorescence-based assay for this compound would involve selecting a suitable fluorophore whose emission spectrum overlaps with the absorption spectrum of the analyte, enabling an efficient quenching process. acs.org

Development and Validation of Novel Sensor Technologies for Research Applications

The demand for rapid, sensitive, and on-site detection of nitrophenolic compounds has driven the development of novel sensor technologies, particularly electrochemical sensors. These devices offer advantages such as high sensitivity, portability, low cost, and real-time analysis capabilities. acs.orgscispace.comnih.gov

Electrochemical Sensors

Electrochemical sensors operate by converting the chemical information from a redox reaction involving the analyte into a measurable electrical signal. mdpi.com For nitrophenols, the electrochemical reduction of the nitro group is the most commonly utilized reaction for detection. scispace.com The performance of these sensors is highly dependent on the material used to modify the electrode surface, which aims to enhance electrocatalytic activity, improve sensitivity, and lower the detection limit. nih.gov

A variety of nanomaterials have been explored for modifying electrodes for nitrophenol detection, including:

Graphene and its Composites: Reduced graphene oxide (rGO) and other graphene-based materials are widely used due to their large surface area, excellent electrical conductivity, and electrocatalytic properties. acs.orgnih.gov Composites incorporating metal nanoparticles (e.g., Ag) or metal oxides (e.g., SrTiO3) with rGO can create synergistic effects that further boost sensor performance. acs.org

Metal Oxide Nanoparticles: Nanoparticles of metal oxides such as cerium oxide (Ce2O3) and zinc oxide/ruthenium oxide (ZnO/RuO2) have been used to create sensitive sensors for 2-nitrophenol. plos.orgresearchgate.net These materials provide a large active surface area and can catalyze the electrochemical reaction of the analyte. plos.org

Carbon Nanotubes (CNTs): CNTs are another class of carbon nanomaterials used in sensor fabrication. Decorating CNTs with nanoparticles, such as Ce2O3, has been shown to produce sensors with very low detection limits for 2-nitrophenol. plos.org

The detection is typically carried out using voltammetric techniques like Cyclic Voltammetry (CV), Linear Sweep Voltammetry (LSV), or Differential Pulse Voltammetry (DPV), which offer high sensitivity. acs.orgrsc.org

Interactive Data Table: Performance of Electrochemical Sensors for Nitrophenol Isomers

This table presents a comparison of the analytical performance of various electrochemical sensors developed for different nitrophenols, illustrating the typical ranges and detection limits achievable.

| Electrode Modification | Analyte | Technique | Linear Range (μM) | Limit of Detection (LOD) | Reference |

| SrTiO3/Ag/rGO/SPCE | 4-Nitrophenol | LSV | 0.1 - 1000 | 0.03 μM | acs.org |

| PDPP–GO/GCE | 4-Nitrophenol | Amperometry | 0.5 - 163 | 0.10 μM | nih.gov |

| AcSCD-AuNPs-MC/GCE | p-Nitrophenol | DPV | 0.1 - 350 | 3.63 μg/mL | rsc.org |

| CD-GNs/GCE | o-Nitrophenol | Not specified | 5 - 400 | 0.3 μM | semanticscholar.org |

| Ce2O3.CNT NCs/GCE | 2-Nitrophenol | I-V | 0.0001 - 100,000 | 60 pM | plos.org |

| ZnO/RuO2 NPs/GCE | 2-Nitrophenol | I-V | Not specified | 52.2 pM | researchgate.net |

Validation of Novel Sensor Technologies

The validation of any new analytical method, including novel sensors, is crucial to ensure its reliability, consistency, and suitability for its intended purpose. wjarr.comgavinpublishers.com The validation process involves evaluating several key performance parameters as defined by international guidelines. wjarr.comikev.orgresearchgate.net

Key validation parameters include:

Accuracy: This refers to the closeness of the measured value to the true or accepted reference value. It is often expressed as percent recovery from a sample spiked with a known amount of the analyte. gavinpublishers.com

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). ikev.org

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.com

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. wjarr.com It is often determined based on the signal-to-noise ratio, typically 3:1. plos.org

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is generally accepted. wjarr.com

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. semanticscholar.orggavinpublishers.com Interference studies are conducted to evaluate this parameter.